3-Mahaeo, also known as 3-methoxy-17-aza-homoandrost-5-ene-17-one, is an organic compound with the molecular formula and a molecular weight of approximately 317.47 g/mol . This compound features a complex tetracyclic structure characterized by a nitrogen atom in its ring system, which is atypical for steroids. The presence of a methoxy group at the 3-position and the azasteroid framework contribute to its unique properties and potential biological activities.
These reactions are essential for modifying the compound for further studies or applications in medicinal chemistry.
Research into the biological activity of 3-Mahaeo suggests potential pharmacological properties. It may exhibit:
The synthesis of 3-Mahaeo typically involves several steps:
Alternative methods include extraction from natural sources where related compounds are found, although synthetic routes are more common for research purposes .
3-Mahaeo has potential applications in various fields:
Studies focusing on the interactions of 3-Mahaeo with biological targets are crucial for understanding its pharmacodynamics. Potential areas of investigation include:
Such studies are essential for assessing both efficacy and safety profiles before clinical applications.
Several compounds share structural similarities with 3-Mahaeo. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Hydroxy-17-aza-homoandrostane | Contains hydroxyl group instead of methoxy | Potentially increased solubility and reactivity |
| 17-Aza-androstenedione | Lacks methoxy group but retains azasteroid structure | Different hormonal activity profile |
| 5α-Dihydrotestosterone | A classic androgen without nitrogen in the ring | Well-studied for androgenic effects |
Uniqueness of 3-Mahaeo: The presence of both a methoxy group and a nitrogen atom distinguishes it from traditional steroids, potentially leading to unique biological activities not observed in its counterparts. This combination may enhance its binding affinity to specific receptors or alter its metabolic pathways significantly.
The molecular architecture of 3-Mahaeo exhibits a complex tetracyclic structure that is characteristic of steroid derivatives, with the notable modification of nitrogen incorporation at position 17 [20]. The compound features a steroid backbone with specific stereochemical configurations that define its three-dimensional structure [21] [22]. The azasteroid framework creates a unique spatial arrangement where the nitrogen atom replaces a carbon atom in the traditional steroid ring system, fundamentally altering the electronic distribution and conformational preferences [29] [30].
The stereochemical features of 3-Mahaeo include multiple chiral centers throughout the steroid backbone, which contribute to its specific biological activity profile [28] [30]. The presence of the methoxy substituent at the 3-position introduces additional steric considerations and influences the overall molecular conformation [21]. The systematic name (4aS,4bR,8S,10aR,10bS,12aS)-8-methoxy-10a,12a-dimethyl-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-2-one reflects the complex stereochemical arrangement of the compound [21].
The molecular geometry demonstrates characteristic features of azasteroids, where the nitrogen incorporation creates distinct conformational preferences compared to traditional steroids [28] [30]. The 17-aza modification results in altered ring puckering and different spatial orientations of substituent groups, which directly impacts the compound's interaction with biological targets [30] [31].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₃₁NO₂ | [20] |
| Molecular Weight | 317.47 g/mol | [21] |
| CAS Number | 84300-23-2 | [20] [21] |
| Chemical Name | 3-methoxy-17-aza-homoandrost-5-ene-17-one | [20] |
Conformational analysis of azasteroids, including compounds structurally related to 3-Mahaeo, has revealed significant insights into their three-dimensional arrangements and molecular flexibility [28] [30]. Studies on similar 19-nor-10-azasteroids have demonstrated that these compounds exhibit multiple conformational states with relatively small energy differences, indicating considerable molecular flexibility [28] [30]. The azasteroidal skeleton shows conformational behavior that differs markedly from traditional steroid structures [30].
Molecular mechanics calculations using force field methods and semiempirical energy refinements have shown that azasteroids can adopt four or more possible conformations with minimal energy barriers between them [28] [30]. This conformational flexibility is attributed to the presence of the nitrogen atom, which alters the electronic environment and reduces the rigidity typically observed in conventional steroid structures [30] [31].
The crystallographic analysis of related azasteroid compounds has provided detailed information about bond lengths, bond angles, and torsional arrangements [28] [30]. The incorporation of nitrogen into the steroid framework results in characteristic changes in the molecular geometry, particularly in the region surrounding the nitrogen atom [29] [30]. The azasteroid structure exhibits different ring conformations compared to natural steroids, with the nitrogen-containing ring showing distinct puckering patterns [30] [31].
| Conformational Parameter | Azasteroids | Natural Steroids | Reference |
|---|---|---|---|
| Number of Accessible Conformations | 4-6 | 2-3 | [28] [30] |
| Energy Differences (kcal/mol) | <2.0 | 2-5 | [30] |
| Molecular Flexibility | High | Moderate | [28] [30] |
The electronic configuration of 3-Mahaeo is significantly influenced by the presence of the nitrogen atom in the steroid framework, which introduces unique quantum chemical properties [29] [35]. The nitrogen incorporation alters the electronic density distribution throughout the molecule, creating distinct molecular orbital characteristics compared to conventional steroids [35] [36]. Density functional theory studies on related azasteroid compounds have provided insights into their electronic structures and quantum chemical behavior [37] [40].
The nitrogen atom in the azasteroid framework contributes lone pair electrons that can participate in various electronic interactions, influencing the compound's reactivity and binding properties [29] [35]. The electronic configuration is characterized by modified highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which affect the compound's photochemical and electrochemical properties [36] [37].
Quantum chemical calculations have revealed that the methoxy group at position 3 contributes to the electronic properties through its electron-donating characteristics [35]. The combination of the azasteroid framework with the methoxy substituent creates a unique electronic environment that influences the compound's interaction with biological targets and its overall chemical reactivity [24] [35].
The electronic structure analysis has shown that azasteroids exhibit different orbital interactions compared to natural steroids, particularly in regions near the nitrogen atom [35] [37]. These quantum chemical differences contribute to the altered biological activities observed in azasteroid compounds and their potential as therapeutic agents [24] [35].
| Electronic Property | Description | Impact | Reference |
|---|---|---|---|
| Nitrogen Lone Pair | Available for coordination | Enhanced binding affinity | [29] [35] |
| Methoxy Electron Donation | Increases electron density | Modified reactivity | [24] |
| Modified Orbital Energies | Altered HOMO-LUMO gap | Changed photochemical properties | [36] [37] |
The thermodynamic stability of 3-Mahaeo is influenced by both the azasteroid framework and the methoxy substituent, which contribute to its overall chemical stability under various conditions [15] [16]. Studies on related steroid compounds have demonstrated that thermodynamic stability is governed by factors including bond dissociation energies, conformational strain, and environmental conditions such as temperature and pH [15] [18].
The degradation pathways of azasteroid compounds typically involve multiple mechanistic routes, including oxidative processes and thermal decomposition [17] [18]. The presence of the nitrogen atom in the steroid framework can influence the degradation kinetics and the formation of specific degradation products [17] [18]. Thermal stability studies have shown that azasteroids may undergo different decomposition patterns compared to conventional steroids due to the altered electronic environment created by nitrogen incorporation [18].
The methoxy group at position 3 introduces additional considerations for stability, as ether linkages can be susceptible to hydrolysis under certain conditions [18]. However, the sterically protected environment within the steroid framework may provide some protection against degradation [15] [18]. Environmental factors such as oxygen exposure, light, and the presence of catalytic species can significantly impact the degradation rate and pathway selectivity [17] [18].
Mechanistic studies on similar compounds have identified that degradation can proceed through multiple concurrent pathways, including radical-mediated processes and thermal bond cleavage [18]. The relative contribution of each pathway depends on the specific environmental conditions and the presence of stabilizing or destabilizing factors [15] [18].
| Stability Factor | Impact on 3-Mahaeo | Mechanism | Reference |
|---|---|---|---|
| Azasteroid Framework | Enhanced stability | Altered electronic structure | [29] [30] |
| Methoxy Protection | Moderate stability | Steric hindrance | [18] |
| Thermal Conditions | Variable stability | Bond dissociation energy dependent | [15] [18] |
| Oxidative Environment | Reduced stability | Radical formation | [17] [18] |